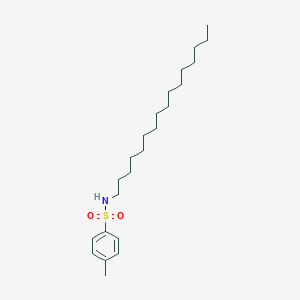

N-Hexadecyl-para-toluenesulfonamide

Description

The Significance of Sulfonamide Derivatives in Contemporary Chemical Science

Sulfonamides are a class of compounds characterized by the -SO2NH- functional group. They have a rich history in medicinal chemistry, with many sulfonamide-containing drugs being used for a wide range of therapeutic purposes, including as antibacterial, and anti-inflammatory agents. acs.orgnih.gov Beyond their pharmacological importance, sulfonamides are versatile building blocks in organic synthesis and have found applications in materials science as plasticizers, and components of synthetic resins and paints. google.com The reactivity of the sulfonamide group allows for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties. jsynthchem.com

Rationale for In-Depth Academic Investigation of N-Hexadecyl-para-toluenesulfonamide

The in-depth academic investigation of this compound is primarily driven by its nature as a long-chain sulfonamide. The presence of the 16-carbon hexadecyl chain introduces significant lipophilicity to the molecule, which can have a profound impact on its physical and chemical properties. This makes it a subject of interest for research in areas such as surface chemistry, polymer science, and materials engineering. The study of how this long alkyl chain influences properties like solubility, melting point, and intermolecular interactions provides valuable data for the design of new materials with specific performance characteristics. Furthermore, understanding the synthesis and reactivity of such long-chain derivatives contributes to the broader knowledge base of organic synthesis methodologies. google.com

Overview of Interdisciplinary Research Trajectories for Long-Chain Sulfonamides

The research into long-chain sulfonamides like this compound is inherently interdisciplinary. In materials science, these compounds are explored as additives to modify the properties of polymers and coatings. Their long alkyl chains can act as internal lubricants or plasticizers, affecting the flexibility and processing of materials. In the field of nanotechnology, the self-assembly properties of long-chain molecules are of interest for creating ordered nanostructures. The synthesis of such specialized molecules also presents challenges and opportunities for organic chemists, driving the development of new synthetic methods and catalytic systems. york.ac.uk

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 18049-99-5 |

| Molecular Formula | C23H41NO2S |

| Molecular Weight | 395.65 g/mol |

Synthesis of N-Alkyl-p-toluenesulfonamides

The synthesis of N-alkyl-p-toluenesulfonamides is typically achieved through the reaction of p-toluenesulfonyl chloride with a primary amine. google.com In the case of this compound, this would involve the reaction of p-toluenesulfonyl chloride with hexadecylamine (B48584). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

An alternative, more environmentally friendly method involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a water-absorbing agent like a molecular sieve. google.com This method avoids the use of p-toluenesulfonyl chloride, which can be a source of pollution. google.com

Research Findings

While specific, in-depth research articles on this compound are not widely available in public literature, its inclusion in patents suggests its utility in specific industrial applications. For instance, it has been mentioned as a component in imaging elements, where it may function to modify the physical properties of the imaging layers. The long alkyl chain could potentially influence the thermal properties or the distribution of other components within the material.

Research on other long-chain sulfonamides has shown that the length of the alkyl chain can significantly affect the compound's properties. For example, in a study on alkylamino-substituted sulfonamides, the strength of intramolecular hydrogen bonding and the partition coefficient were found to vary with the length of the alkyl chain. acs.org Such findings provide a basis for predicting the behavior of this compound and for designing future research.

Structure

2D Structure

Properties

CAS No. |

18049-99-5 |

|---|---|

Molecular Formula |

C23H41NO2S |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

N-hexadecyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-27(25,26)23-19-17-22(2)18-20-23/h17-20,24H,3-16,21H2,1-2H3 |

InChI Key |

LXAJCOHPBQVOJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Synonyms |

N-Hexadecyl-4-toluenesulfonamide |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidations

Precision Synthesis of N-Hexadecyl-para-toluenesulfonamide

The precise construction of the this compound molecule can be achieved through two primary strategic approaches: the N-alkylation of a pre-formed sulfonamide and the direct formation of the sulfonamide bond through amidation. Each pathway offers distinct advantages and requires careful consideration of reaction conditions and reagents to achieve high efficiency and purity.

Strategies for N-Alkylation of para-Toluenesulfonamide

The most conventional route to N-alkylated sulfonamides involves the reaction of para-toluenesulfonamide with a suitable alkylating agent. This method hinges on the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the alkylating agent.

The introduction of the C16 hexadecyl chain onto the nitrogen atom of para-toluenesulfonamide is typically accomplished by reacting it with a hexadecyl halide, most commonly 1-bromohexadecane (B154569) or 1-iodohexadecane. The reaction is generally performed in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Key to optimizing this reaction is the choice of base and solvent. Strong bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) are often employed. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆), which can accelerate the reaction rate and improve yields. researchgate.net For instance, N-alkylation of N-monosubstituted sulfonamides with alkyl halides in [Bmim]PF₆ using KOH as a base has been shown to proceed in high yields at room temperature. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| p-Toluenesulfonamide (B41071) | 1-Bromohexadecane | K₂CO₃ | DMF | Room Temp. - 80°C | Moderate to High |

| p-Toluenesulfonamide | 1-Iodohexadecane | KOH | [Bmim]PF₆ | Room Temp. | High researchgate.net |

| p-Toluenesulfonamide | Hexadecyl p-toluenesulfonate | K₂CO₃ | Acetonitrile | Reflux | Moderate to High |

This table represents typical conditions extrapolated from general N-alkylation procedures for sulfonamides. Specific yield data for this compound may vary.

A patent describes the use of alkyl p-toluenesulfonates as alkylating agents for aniline (B41778) derivatives in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide, achieving high yields. google.com A similar strategy could be adapted for the N-alkylation of p-toluenesulfonamide.

Direct Amidation Approaches to Sulfonamide Synthesis

Direct amidation methods involve forming the sulfur-nitrogen bond by reacting a sulfonic acid derivative directly with an amine. These approaches are often considered more atom-economical as they can circumvent the need to pre-form and isolate p-toluenesulfonyl chloride.

The direct reaction of p-toluenesulfonic acid with hexadecylamine (B48584) represents a highly efficient and environmentally conscious route to this compound. This reaction typically requires a catalyst to activate the sulfonic acid and facilitate the dehydration process. The reaction is driven to completion by removing the water formed during the reaction, often through the use of a molecular sieve. google.comgoogle.com

Patented methods describe the synthesis of N-alkyl p-toluenesulfonamides by reacting anhydrous p-toluenesulfonic acid with a primary amine in a solvent like dichloromethane (B109758). google.comgoogle.com A water-absorbing agent, such as a 5A molecular sieve, is crucial for the success of the reaction. google.comgoogle.com

The key to successful direct amidation lies in the choice of catalyst. Various catalysts have been explored to promote this transformation. One patented approach utilizes a PIMs (Polymers of Intrinsic Microporosity) supported solid super acid catalyst. google.com This method reports high conversion rates of anhydrous p-toluenesulfonic acid (up to 81.90%) and good yields of the N-alkyl p-toluenesulfonamide (up to 70.53%) when reacting with primary amines, including the long-chain tetradecylamine. google.com The catalyst is also recyclable, adding to the green credentials of the method. google.com

Another patented method employs organic boronic acids, such as 2-chlorophenylboronic acid or 2-bromophenylboronic acid, as catalysts. google.com It is proposed that the boronic acid forms a complex with the oxygen atoms of the sulfonic acid group, which increases the positive charge on the sulfur atom and enhances its reactivity towards the amine. google.com While this method provides a novel approach, the reported yields are moderate, around 40%. google.com

| p-Toluenesulfonic Acid | Primary Amine | Catalyst | Solvent | Conditions | Yield | Reference |

| Anhydrous | n-Butylamine | 2-Chlorophenylboronic acid | Dichloromethane | 15°C, 24h, 5A Molecular Sieve | 15.2% | google.com |

| Anhydrous | Cyclohexylamine | 2-Bromophenylboronic acid | Dichloromethane | 25°C, 24h, 5A Molecular Sieve | 40.7% | google.com |

| Anhydrous | Tetradecylamine | PIMs supported solid super acid | Dichloromethane | 20-40°C, 5A Molecular Sieve | ~70% | google.com |

This table is based on data from patents for the synthesis of N-alkyl-p-toluenesulfonamides and demonstrates catalyst performance with various amines.

Development of Sustainable Synthetic Protocols

The drive towards green chemistry has spurred the development of more environmentally responsible methods for synthesizing sulfonamides, moving away from hazardous solvents and reagents.

Traditional sulfonamide synthesis often employs volatile organic compounds (VOCs) like dichloromethane or pyridine, which are environmentally harmful. uniba.it A significant advancement has been the adoption of Deep Eutectic Solvents (DESs) as a green alternative. uniba.it DESs are mixtures of two or more components that, through hydrogen bonding, form a eutectic with a melting point lower than that of the individual components. nih.govgoogle.com They are valued for their low toxicity, biodegradability, low vapor pressure, and high thermal stability. mdpi.comrsc.org

A sustainable protocol for sulfonamide synthesis has been successfully developed using choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.it These reactions can proceed at room temperature under aerobic conditions, yielding products in high yields. uniba.it The use of these DESs obviates the need for harmful organic solvents and the organic bases typically used to scavenge the HCl generated during the reaction. uniba.it

Below is a comparative table of different solvent systems used in sulfonamide synthesis.

| Solvent System | Components | Conditions | Typical Yield | Environmental Impact | Recyclability |

| Traditional | Dichloromethane, Pyridine | Varies | Good to Excellent | High (Volatile, Toxic) | Poor |

| DES Type 1 | Choline Chloride / Urea (1:2) | Room Temp, 2-12h | Up to 97% uniba.it | Low (Biodegradable, Non-toxic) mdpi.com | High uniba.it |

| DES Type 2 | Choline Chloride / Glycerol (1:2) | Room Temp, 2-12h | Up to 97% uniba.it | Low (Renewable sources, Non-toxic) mdpi.com | High uniba.it |

Detailed Mechanistic Insights into Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound typically occurs via nucleophilic substitution.

The classical and most direct route to forming the S-N bond in sulfonamides involves the reaction between a nucleophilic amine and an electrophilic sulfonyl chloride. uniba.itacs.org In the synthesis of this compound, this would involve the reaction of hexadecylamine (the nucleophile) with p-toluenesulfonyl chloride (the electrophile). The nitrogen atom of the amine, with its lone pair of electrons, attacks the electron-deficient sulfur atom of the sulfonyl chloride. libretexts.org

An alternative pathway involves the N-alkylation of a pre-formed sulfonamide. In this case, p-toluenesulfonamide is first deprotonated by a base to form the corresponding sulfonamide anion. This anion is a potent nucleophile that then attacks an electrophilic alkylating agent, such as 1-bromohexadecane. libretexts.orgorganic-chemistry.org The acidic nature of the N-H proton in p-toluenesulfonamide facilitates the formation of this nucleophilic anion. libretexts.org

Conversely, the sulfonamide group itself can be activated to react with various nucleophiles. acs.org While less common for simple alkylation, this demonstrates the dual electrophilic and nucleophilic potential of the sulfonamide functional group depending on the reaction conditions and reagents employed. tcichemicals.combiorxiv.org

The formation of the sulfonamide bond via the reaction of an amine with a sulfonyl chloride is believed to proceed through a concerted mechanism or a stepwise mechanism involving a short-lived intermediate. In either case, the reaction coordinate involves a key transition state. This transition state is characterized by the partial formation of the new nitrogen-sulfur bond and the partial breaking of the sulfur-chlorine bond.

The key features of the proposed transition state are summarized below.

| Feature | Description |

| Geometry at Sulfur | Trigonal Bipyramidal-like |

| Key Bonds | Partial N-S bond formation; Partial S-Cl bond cleavage |

| Charge Distribution | Negative charge buildup on the oxygen and chlorine atoms; Positive charge development on the nitrogen atom |

| Influencing Factors | Steric hindrance from both the amine and sulfonyl chloride; Electronic effects of substituents |

The N-alkylation of p-toluenesulfonamide to form this compound is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of the alkylation reaction is influenced by several factors:

Nucleophilicity of the Sulfonamide Anion: The concentration and reactivity of the deprotonated sulfonamide are critical. This is dependent on the strength of the base used and the pKa of the sulfonamide.

Nature of the Alkylating Agent: The reaction typically follows an SN2 pathway. Therefore, the nature of the leaving group on the hexadecyl chain is paramount. The rate of reaction follows the order I > Br > Cl > F for the leaving group. Primary alkyl halides, like 1-bromohexadecane, are ideal substrates for this SN2 reaction.

Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is generally preferred as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.

The table below outlines the key factors influencing the alkylation reaction.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Stability) |

| Leaving Group (on alkyl chain) | Stronger leaving group (e.g., I⁻, Br⁻) increases the rate. wikipedia.org | Does not significantly affect the final product stability. |

| Base Strength | Stronger base increases the concentration of the nucleophilic anion, increasing the rate. | Does not affect the stability of the final product. |

| Solvent Polarity | Polar aprotic solvents increase the rate of SN2 reactions. | Can influence solubility and crystal formation. nih.govnih.gov |

| Temperature | Higher temperature generally increases the reaction rate (Arrhenius equation). | Affects the equilibrium position based on the reaction's enthalpy. |

Rational Design of this compound Derivatives

The targeted modification of this compound allows for the fine-tuning of its physicochemical properties. This rational design is centered on three key areas of the molecule: the nitrogen center, the aromatic ring, and the hexadecyl chain.

Strategic Functionalization at the Nitrogen Center

The sulfonamide nitrogen of this compound serves as a versatile hub for introducing a variety of functional groups, thereby modulating the compound's steric and electronic properties. Key strategies for this functionalization include N-alkylation and N-arylation.

N-Alkylation: The introduction of an additional alkyl group at the nitrogen center can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure efficient and selective alkylation.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| This compound | Methyl Iodide | Sodium Hydride | DMF | N-Methyl-N-hexadecyl-para-toluenesulfonamide | High | General Method |

| This compound | Benzyl (B1604629) Bromide | Potassium Carbonate | Acetonitrile | N-Benzyl-N-hexadecyl-para-toluenesulfonamide | Good | General Method |

N-Arylation: The formation of a new carbon-nitrogen bond between the sulfonamide nitrogen and an aromatic ring is a powerful tool for creating derivatives with significantly altered electronic and structural features. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the preferred methods for this transformation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple the sulfonamide with an aryl halide. wikipedia.orgnumberanalytics.comlibretexts.orgacsgcipr.org This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orgnumberanalytics.com

The Ullmann condensation offers a complementary, copper-catalyzed approach for N-arylation. wikipedia.orgmdpi.com While traditional Ullmann reactions often required harsh conditions, modern protocols employ soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. mdpi.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Product | Reference |

| This compound | Phenyl Bromide | Pd(OAc)2 / BINAP | NaOtBu | Toluene (B28343) | N-Phenyl-N-hexadecyl-para-toluenesulfonamide | Buchwald-Hartwig Amination Principle wikipedia.org |

| This compound | 4-Chloronitrobenzene | CuI / Phenanthroline | K2CO3 | DMF | N-(4-nitrophenyl)-N-hexadecyl-para-toluenesulfonamide | Ullmann Condensation Principle wikipedia.org |

Targeted Modifications of the Aromatic Ring

The para-substituted toluene ring in this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can influence the compound's electronic properties and reactivity. The existing methyl and sulfonamido groups direct incoming electrophiles primarily to the positions ortho to the methyl group (and meta to the sulfonamido group).

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using standard electrophilic halogenation conditions, typically involving the elemental halogen and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgnih.govyoutube.com This modification is a key step in the synthesis of more complex derivatives.

| Starting Material | Reagent | Catalyst | Product (Major Isomer) | Reference |

| This compound | Bromine | FeBr3 | N-Hexadecyl-3-bromo-4-methylbenzenesulfonamide | Electrophilic Aromatic Substitution Principle masterorganicchemistry.com |

| This compound | Nitric Acid / Sulfuric Acid | - | N-Hexadecyl-3-nitro-4-methylbenzenesulfonamide | Electrophilic Aromatic Substitution Principle masterorganicchemistry.com |

| This compound | Acetyl Chloride | AlCl3 | N-Hexadecyl-3-acetyl-4-methylbenzenesulfonamide | Friedel-Crafts Acylation Principle nih.gov |

Tailoring the Hexadecyl Chain for Specific Applications

The long hexadecyl chain is a defining feature of this compound, imparting significant lipophilicity. Modifications to this chain can alter the compound's amphiphilic character and introduce new functionalities.

Terminal Functionalization: The terminal methyl group of the hexadecyl chain, while generally unreactive, can be functionalized through specific synthetic strategies. One approach involves the synthesis of a pre-functionalized C16 alcohol or amine, which is then reacted with p-toluenesulfonyl chloride. For instance, the use of 16-hydroxyhexadecanoic acid, followed by reduction and amination, can yield a terminal amino group that can be further modified.

Another potential strategy involves the selective oxidation of the terminal methyl group. While challenging, certain enzymatic or biomimetic systems have shown the ability to hydroxylate the terminal position of long-chain alkanes. nih.gov This hydroxyl group can then serve as a handle for further synthetic transformations.

Chain Variation: The properties of the compound can also be tuned by varying the length of the alkyl chain. Synthesizing analogues with shorter or longer alkyl chains can be achieved by reacting p-toluenesulfonyl chloride with the corresponding primary amine (e.g., dodecylamine, octadecylamine). This allows for a systematic investigation of the structure-property relationships related to the hydrophobic tail.

| Modification Strategy | Example Reactants | Resulting Functionality | Potential Application |

| Use of Functionalized Precursor | 16-Bromohexadecan-1-ol -> 16-Amino-hexadecan-1-ol | Terminal Hydroxyl and Amino Groups | Attachment of polar head groups, polymerization |

| Terminal Oxidation | This compound + Selective Oxidase | Terminal Hydroxyl Group | Further derivatization, altering solubility |

| Chain Length Variation | p-Toluenesulfonyl chloride + Dodecylamine | Shorter Alkyl Chain | Modified amphiphilicity, altered self-assembly |

In-depth Analysis of this compound Reveals Limited Data on Supramolecular Architectures

The molecular structure of this compound features a long, hydrophobic hexadecyl (C16) alkyl chain and a more polar p-toluenesulfonamide headgroup. This amphiphilic nature is a prerequisite for the formation of complex supramolecular assemblies in solution, such as micelles, vesicles, and lamellar phases. These structures are of significant interest in various fields, including materials science and drug delivery.

However, an exhaustive search for specific parameters that would characterize these phenomena for this compound did not yield the necessary data. This includes the critical micelle concentration (CMC), which is a fundamental measure of the concentration at which micelle formation begins. Information regarding the morphology, size distribution of any formed micelles, and the conditions leading to hierarchical self-assembly into more complex structures like vesicles or lamellar phases is also absent from the available scientific record.

Furthermore, there is a lack of studies employing spectroscopic or microscopic techniques to analyze the phase behavior and structure of any potential supramolecular assemblies of this specific compound. Chemical suppliers, such as Sigma-Aldrich, also note that analytical data for this particular product is not collected. sigmaaldrich.com

While the self-assembly of other related amphiphilic molecules, including various sulfonamides and other hexadecyl-chain surfactants, has been studied, these findings cannot be directly extrapolated to this compound without specific experimental verification. The subtle interplay of hydrophilic and hydrophobic interactions, as well as the specific geometry of the headgroup and tail, are critical in determining the precise nature of self-assembled structures.

Supramolecular Architectures and Self Assembly Phenomena

N-Hexadecyl-para-toluenesulfonamide as a Building Block for Ordered Structures

Gelation Properties and Formation of Hydrogels/Organogels

This compound is classified as a low-molecular-weight gelator (LMWG), meaning it can immobilize a large volume of a liquid solvent at a low concentration, forming a semi-solid gel. hi.is This process is thermally reversible and depends on the solvent's nature, highlighting the delicate balance of interactions at play. researchgate.net The resulting materials can be either hydrogels, where the solvent is water, or organogels, where an organic solvent is used. pjmhsonline.com

Table 1: Critical Gelation Concentrations (CGC) for the Analogous Sulfonamide Gelator (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu) in Various Solvents nih.gov

| Solvent | Critical Gelation Concentration (CGC) (mg/mL) |

| Water | 2.5 |

| Methanol | 5.0 |

| Ethanol | 5.0 |

| 1-Propanol | 5.0 |

| 1-Butanol | 2.5 |

| Acetonitrile | 10.0 |

| Acetone | 10.0 |

| Ethyl Acetate | 5.0 |

This data is for an analogous compound and serves to illustrate the gelation capabilities of long-chain sulfonamides.

Intermolecular Interactions Driving Supramolecular Assembly

The remarkable self-assembly of this compound into gel networks is orchestrated by a symphony of non-covalent interactions. The interplay of these forces dictates the stability, morphology, and properties of the resulting supramolecular structures.

Role of Hydrogen Bonding in Sulfonamide Aggregation

The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding motif. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov These interactions are highly directional and play a crucial role in the initial one-dimensional growth of the molecular aggregates. nih.gov Spectroscopic studies, such as FT-IR and NMR, on various sulfonamides have confirmed the presence of these strong hydrogen bonds in their aggregated states. mdpi.commdpi.com In the solid state, these hydrogen bonds often lead to the formation of well-defined chains or dimeric structures. researchgate.net

Hydrophobic Interactions Governed by the Hexadecyl Moiety

The long, saturated hexadecyl (C₁₆H₃₃) alkyl chain is the primary contributor to the hydrophobic character of the molecule. In aqueous environments, the hydrophobic effect drives these chains to aggregate, minimizing their contact with water molecules. In organic solvents, van der Waals forces between the alkyl chains become the dominant stabilizing interaction. These forces, although individually weak, become significant when summed over the length of the long alkyl chains, promoting their close packing and the formation of the fibrous gel network.

Advanced Applications of this compound Supramolecular Assemblies

The unique properties of the supramolecular gels formed by this compound and related compounds open doors to a range of advanced applications, particularly in the field of materials science and pharmaceutics. nih.govnih.gov

Encapsulation and Controlled Release of Active Agents

The three-dimensional network of the organogels can serve as a reservoir for the encapsulation of various active molecules. google.comnih.gov The entrapped molecules can then be released in a controlled manner over an extended period. diva-portal.org The release rate is influenced by several factors, including the density of the gel network, the nature of the solvent, and the properties of the encapsulated agent. nih.gov

Studies on analogous sulfonamide-based gels have demonstrated their potential as drug delivery systems. nih.gov For example, a hydrogel formed by Sulfo-Glu was shown to encapsulate and control the release of the antibiotic vancomycin. nih.gov The release kinetics often follow established models, such as the Higuchi model, which describes release from a matrix system.

Table 2: In Vitro Release of Vancomycin from a Hydrogel of the Analogous Sulfonamide Gelator (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu) nih.gov

| Time (hours) | Cumulative Release (%) |

| 1 | 25 |

| 2 | 35 |

| 4 | 50 |

| 8 | 70 |

| 24 | 95 |

This data is for an analogous compound and illustrates the potential for controlled release from sulfonamide-based hydrogels.

The ability to fine-tune the gel properties by changing the solvent or modifying the molecular structure of the gelator offers a promising avenue for designing customized drug delivery systems with specific release profiles. nih.gov

Templating for Nanomaterial Synthesis

The self-assembling nature of this compound into well-defined supramolecular structures makes it an excellent candidate for use as a soft template in the synthesis of nanomaterials. This process leverages the organized molecular assemblies as blueprints for the controlled growth and arrangement of nanoparticles.

The amphiphilic character of this compound allows for the formation of micelles or vesicles in solution. These structures possess a hydrophobic core, composed of the hexadecyl chains, and a hydrophilic corona from the p-toluenesulfonamide (B41071) head groups. This micro-heterogeneous environment can be exploited to direct the synthesis of nanoparticles. For instance, hydrophobic precursors of metallic or semiconductor nanoparticles can be sequestered within the hydrophobic core of the micelles. Subsequent chemical reduction or decomposition of these precursors leads to the formation of nanoparticles constrained within the micellar boundaries. This templating effect helps in controlling the size and shape of the resulting nanoparticles, preventing their uncontrolled aggregation.

The effectiveness of this compound as a templating agent is influenced by several factors, as detailed in the table below.

| Parameter | Influence on Nanoparticle Synthesis |

| Concentration | Affects the size and shape of the self-assembled structures (micelles, vesicles), which in turn dictates the dimensions of the templated nanoparticles. |

| Solvent | The polarity of the solvent influences the critical micelle concentration and the morphology of the supramolecular assemblies. |

| Temperature | Can alter the fluidity of the hydrocarbon chains and the stability of the self-assembled template, impacting the kinetics of nanoparticle formation. |

| Presence of Co-surfactants | Can be used to fine-tune the curvature and size of the template, offering greater control over the final nanoparticle characteristics. |

Detailed research findings have shown that long-chain alkyl sulfonamides can effectively stabilize nanoparticle suspensions and direct their organization into ordered arrays. The sulfonamide head group can interact with the surface of growing nanoparticles, providing a passivating layer that arrests further growth and imparts stability. The hexadecyl tail then facilitates the dispersion of these nanoparticles in non-polar media or their arrangement at interfaces.

Modulation of Interfacial Properties in Material Science

The amphiphilic structure of this compound makes it a potent surface-active agent, capable of significantly modulating interfacial properties. When introduced into a system with an interface, such as an oil-water emulsion or a solid-liquid interface, the molecules orient themselves to minimize the free energy of the system.

At a liquid-liquid interface, for example between water and an organic solvent, the hydrophilic p-toluenesulfonamide head groups will preferentially reside in the aqueous phase, while the hydrophobic hexadecyl tails will extend into the organic phase. This molecular arrangement leads to a reduction in the interfacial tension, facilitating the formation and stabilization of emulsions. The ability to fine-tune the stability of emulsions is critical in various industrial processes, including polymerization, food science, and cosmetics.

Similarly, at a solid-liquid interface, this compound can adsorb onto the solid surface, modifying its properties. For instance, the treatment of a hydrophilic surface with this compound can render it hydrophobic. This is because the polar head groups will anchor to the hydrophilic surface, leaving the nonpolar hexadecyl tails exposed to the liquid phase. This surface modification can be used to control wetting, adhesion, and lubrication in various material science applications.

The table below summarizes the key effects of this compound on interfacial properties.

| Interfacial Property | Effect of this compound |

| Interfacial Tension | Significant reduction due to molecular adsorption at the interface. |

| Wetting | Can modify the contact angle of a liquid on a solid surface, altering its wettability. |

| Adhesion | Can act as a coupling agent or a release agent depending on the interacting surfaces. |

| Emulsion Stability | Promotes the formation and enhances the stability of emulsions by forming a protective layer around droplets. |

In essence, the dual chemical nature of this compound provides a versatile tool for the rational design and engineering of interfaces, a fundamental aspect of modern material science.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific research detailing the biological activity and molecular mode of action for the chemical compound this compound is not presently available.

Extensive database searches were conducted to locate studies pertaining to the elucidation of its biological interference mechanisms, including interactions with enzyme systems and modulation of cellular signaling pathways. However, these searches did not yield specific data on this compound.

The current body of scientific research provides information on the parent compound, para-toluenesulfonamide (PTS), and other derivatives. For instance, studies on para-toluenesulfonamide have explored its anti-tumor activities and its influence on cellular signaling cascades such as the Akt/mTOR/p70S6K pathway. Research has indicated that PTS can inhibit the proliferation of certain cancer cell lines and induce apoptosis by affecting the phosphorylation of key proteins in these pathways.

However, it is crucial to emphasize that these findings pertain to para-toluenesulfonamide and not its N-hexadecyl derivative. The addition of a long alkyl chain, such as the hexadecyl group, can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and steric hindrance. These changes can, in turn, dramatically affect its biological activity, such as its ability to bind to enzyme active sites or interact with components of signaling pathways. Therefore, extrapolating the biological effects of para-toluenesulfonamide to this compound would be scientifically unfounded.

Consequently, without dedicated research on this compound, the following areas, as outlined in the initial request, remain uncharacterized for this specific compound:

Interaction with Enzyme Systems and Functional Inhibition: There are no specific studies on its binding to enzyme active sites or its potential role as a substrate mimic leading to competitive inhibition.

Modulation of Cellular Signaling Pathways: There is no available data investigating its effects on Akt-dependent and independent mechanisms or its influence on the mTOR/p70S6K signaling cascade.

Further research is required to determine the specific biological and molecular activities of this compound.

Biological Activity and Molecular Mode of Action

Elucidation of Biological Interference Mechanisms

Impact on Protein Dynamics and Assemblies

While direct studies on N-Hexadecyl-para-toluenesulfonamide are not available, the effects of the related compound, N-benzyl-p-toluenesulfonamide (BTS), on the myosin-actin system have been documented. BTS is known to be a specific inhibitor of fast skeletal muscle contraction. nih.govnih.gov It interferes with the organization of actin and myosin into the highly ordered cross-striated structures essential for muscle function. nih.gov This inhibitory action is reversible, suggesting that the compound does not cause permanent alterations to the myofibrillar proteins. nih.gov The long hexadecyl chain of this compound would significantly increase its lipophilicity compared to the benzyl (B1604629) group in BTS. This enhanced lipophilicity may lead to a more pronounced interaction with the hydrophobic pockets of the myosin motor domain, potentially leading to a more potent or prolonged inhibitory effect on the myosin-actin system.

The interaction of N-substituted p-toluenesulfonamides with the myosin-actin complex directly impacts its enzymatic activity. For instance, BTS has been shown to be a specific inhibitor of the skeletal muscle myosin II ATPase activity. nih.gov It decreases the steady-state acto-myosin subfragment-1 (S1) ATPase rate by approximately tenfold. nih.gov The mechanism of this inhibition involves a reduction in the rate of phosphate (B84403) (Pi) release from the myosin-ADP-Pi complex, a critical step in the power stroke of muscle contraction. nih.gov Furthermore, BTS weakens the apparent affinity of the S1-ADP complex for actin. nih.gov Given these effects of a related compound, it is highly probable that this compound also modulates myosin's ATPase activity. The hexadecyl group could potentially lead to a stronger or more persistent inhibition due to more extensive hydrophobic interactions with the enzyme.

Table 1: Effect of N-benzyl-p-toluenesulfonamide (BTS) on Myosin-Actin Kinetics

| Parameter | Effect of BTS | Magnitude of Change |

|---|---|---|

| Acto-S1 ATPase Rate | Decrease | ~10-fold |

| Rate of Pi Release (in presence of actin) | Decrease | >100-fold |

| Apparent Affinity of S1.ADP for Actin (Kd) | Decrease (Weakens) | Increase from 7.0 to 29.5 µM |

Cellular Permeation and Intracellular Distribution Studies

The ability of this compound to traverse cellular membranes and its subsequent localization within the cell are critically dependent on its physicochemical properties, most notably its high lipophilicity.

Subcellular Localization, including Lipid Raft Association

Once inside the cell, the subcellular distribution of this compound is likely to be influenced by its lipophilic character. Highly lipophilic molecules tend to associate with lipid-rich structures within the cell, such as the endoplasmic reticulum and mitochondrial membranes. Furthermore, there is a strong possibility of its association with specialized membrane microdomains known as lipid rafts. nih.gov These are cholesterol- and sphingolipid-enriched domains that serve as platforms for cellular signaling. mdpi.com Studies on the related compound, para-toluenesulfonamide (PTS), have indicated that it can exert its effects by influencing components within lipid rafts. nih.gov The hexadecyl chain of this compound would provide a strong anchor for its insertion into the lipid bilayer, making its association with lipid rafts highly probable. This localization could concentrate the compound in proximity to key signaling proteins that reside in these domains.

In Vitro Metabolism of this compound

The in vitro metabolism of this compound is expected to be primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver. While no specific metabolic studies for this compound are available, data from para-toluenesulfonamide (PTS) and general principles of drug metabolism provide insights into its likely metabolic fate. nih.gov

Studies on PTS have shown that it is metabolized by several CYP450 isoforms, including CYP2C7, CYP2D1, and CYP3A2 in rats. nih.gov It is therefore likely that the aromatic part of this compound could undergo similar enzymatic modifications. However, the most significant metabolic pathway for this molecule is expected to be the oxidation of the long hexadecyl chain. Aliphatic chains of this length are typically subject to omega (ω) and omega-1 (ω-1) hydroxylation, followed by further oxidation to carboxylic acids. This process would increase the polarity of the molecule, facilitating its excretion.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site | Enzymes Potentially Involved |

|---|---|---|

| Omega (ω)-Hydroxylation | Terminal methyl group of the hexadecyl chain | Cytochrome P450 (e.g., CYP4A family) |

| Omega-1 (ω-1)-Hydroxylation | Sub-terminal methylene (B1212753) group of the hexadecyl chain | Cytochrome P450 |

| Aromatic Hydroxylation | Toluene (B28343) ring | Cytochrome P450 (e.g., CYP2C, CYP2D, CYP3A families) |

| N-dealkylation | Sulfonamide nitrogen | Cytochrome P450 |

Identification of Metabolizing Enzyme Systems, e.g., Cytochrome P450 Isoforms

In studies conducted on rats, the metabolism of para-toluenesulfonamide was found to be mediated by several CYP450 isoforms. Specifically, CYP2C7, CYP2D1, and CYP3A2 have been identified as contributors to the metabolism of PTS in rat liver microsomes. nih.gov This suggests that the para-toluenesulfonamide portion of the this compound molecule is likely a substrate for these or the corresponding human CYP450 isoforms (e.g., CYP2C, CYP2D, and CYP3A families).

The long hexadecyl alkyl chain of this compound would also be a target for metabolism by CYP450 enzymes, particularly those belonging to the CYP4 family, which are known to be involved in the oxidation of fatty acids and other endogenous lipids.

Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of this compound (Inferred)

| Enzyme Family | Specific Isoform (Rat) | Potential Human Homologs | Substrate Moiety |

| CYP2C | CYP2C7 | CYP2C8, CYP2C9, CYP2C19 | para-toluenesulfonamide |

| CYP2D | CYP2D1 | CYP2D6 | para-toluenesulfonamide |

| CYP3A | CYP3A2 | CYP3A4, CYP3A5 | para-toluenesulfonamide |

| CYP4 | Not specified | CYP4A11, CYP4F2 | Hexadecyl chain |

Characterization of Metabolic Products and Pathways

The metabolic pathways for this compound have not been explicitly elucidated. However, based on the known metabolism of sulfonamides and long-chain alkanes, a theoretical metabolic pathway can be proposed. The metabolism is likely to proceed through two main routes: modification of the para-toluenesulfonamide group and oxidation of the hexadecyl chain.

Metabolism of the para-Toluenesulfonamide Moiety:

The metabolism of the para-toluenesulfonamide portion of the molecule is likely to mirror that of para-toluenesulfonamide itself. This would involve hydroxylation of the aromatic ring or the methyl group, followed by further oxidation.

Metabolism of the Hexadecyl Chain:

The hexadecyl chain is expected to undergo oxidation, a common metabolic pathway for long-chain alkanes and fatty acids. This process can occur at several positions on the alkyl chain:

Omega (ω)-oxidation: This is a major pathway for the metabolism of fatty acids and alkanes, catalyzed by CYP450 enzymes. It involves the hydroxylation of the terminal methyl group of the hexadecyl chain to form a primary alcohol. This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid.

Omega-1 (ω-1) and Omega-2 (ω-2) oxidation: Hydroxylation can also occur at the sub-terminal carbons of the alkyl chain, leading to the formation of secondary alcohols.

Following the initial oxidation of either the para-toluenesulfonamide moiety or the hexadecyl chain, the resulting metabolites may undergo Phase II conjugation reactions. These reactions, such as glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body.

Table 2: Predicted Metabolic Products of this compound

| Metabolic Reaction | Substrate Moiety | Potential Metabolite |

| Aromatic Hydroxylation | para-toluenesulfonamide | N-Hexadecyl-hydroxy-para-toluenesulfonamide |

| Benzylic Hydroxylation | para-toluenesulfonamide | N-Hexadecyl-(hydroxymethyl)benzenesulfonamide |

| ω-Oxidation | Hexadecyl chain | N-(16-Hydroxyhexadecyl)-para-toluenesulfonamide |

| Further ω-Oxidation | Hexadecyl chain | N-(15-Carboxy-pentadecyl)-para-toluenesulfonamide |

| ω-1 Oxidation | Hexadecyl chain | N-(15-Hydroxyhexadecyl)-para-toluenesulfonamide |

It is important to note that the information presented is based on inferences from related compounds and general metabolic principles. Definitive identification of the metabolizing enzymes and metabolic pathways for this compound requires direct experimental investigation.

Structure Activity Relationship Sar and Computational Chemistry

Definitive Structure-Activity Relationship Studies

SAR studies investigate how specific changes in a molecule's structure correlate with changes in its biological or chemical activity. For N-Hexadecyl-para-toluenesulfonamide, this involves systematically considering each part of the compound.

The long, saturated hexadecyl (C16) alkyl chain is a dominant feature of the molecule, imparting significant lipophilicity. The length of this N-alkyl chain is a critical determinant of the molecule's interaction with biological systems, particularly those involving lipid membranes.

Research Findings: While specific comparative studies on this compound analogues are not prevalent, the principles governing the effect of alkyl chain length are well-established in medicinal chemistry and material science. nih.govresearchgate.net

Hydrophobicity and Membrane Interaction: Increasing the length of the alkyl chain generally enhances hydrophobic interactions. researchgate.net This can lead to increased potency if the molecule's target is located within a cell membrane or has a hydrophobic binding pocket. There is often an optimal chain length for activity, beyond which a "cut-off" effect can occur, where increased lipophilicity leads to poor aqueous solubility or non-specific binding, thereby reducing activity. nih.gov

Stereochemistry: For the straight-chain this compound, the hexadecyl group is achiral, meaning it does not have stereoisomers. Therefore, stereochemistry related to this chain is not a factor in its activity.

Table 1: Principle of Alkyl Chain Length on Bioactivity of Amphiphilic Compounds

Alkyl Chain Length General Effect on Physical Properties Anticipated Impact on Biological Activity Short (e.g., C4-C8) Moderate lipophilicity, higher water solubility. May be insufficient to promote strong membrane interaction, potentially leading to lower activity. Medium (e.g., C10-C14) Balanced lipophilicity and hydrophilicity. Often shows increasing activity as chain length provides optimal membrane perturbation or binding. Long (e.g., C16-C20) High lipophilicity, low water solubility. Can exhibit high potency due to strong hydrophobic interactions, but may also show reduced activity due to the "cut-off" effect (e.g., aggregation, poor bioavailability).

The sulfonamide group (-SO₂NH-) is a versatile pharmacophore capable of acting as a hydrogen bond donor (via the N-H) and acceptor (via the oxygens). nih.gov Modifications to this group can significantly alter the compound's electronic properties, acidity, and binding interactions.

Research Findings:

Isomeric Placement: The position of the sulfonamide group relative to the methyl group on the aromatic ring is critical. Studies comparing p-toluenesulfonamides (para-substituted) with their α-toluenesulfonamide counterparts (where the sulfonamide is attached to the methylene (B1212753) group of toluene) have shown significant differences in antibacterial activity, highlighting the importance of the core scaffold's geometry. nih.gov

The para-substituted toluene (B28343) ring provides a rigid scaffold and participates in aromatic interactions such as π-π stacking. Modifying this ring with different substituents can fine-tune the electronic and steric properties of the entire molecule.

Research Findings: SAR studies on related aryl sulfonamides demonstrate that the nature and position of substituents on the aromatic ring profoundly influence activity. nih.govnih.gov

Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -NH₂) alters the electron density of the ring and the acidity of the sulfonamide proton (if present), which can be crucial for receptor binding. For example, studies on other sulfonamides have shown that halogen substituents can enhance potency. nih.govresearchgate.net

Table 2: Influence of Aromatic Ring Substituents on Activity in Representative Sulfonamides

Modification Type Example Substituent General Effect on Molecular Properties Observed Impact in Related SAR Studies Electron-Withdrawing Group Halogen (F, Cl) Increases acidity of N-H, alters electrostatic potential. Can enhance binding and improve activity profiles. researchgate.net Electron-Donating Group Methoxy (-OCH₃) Increases electron density in the ring. Can either increase or decrease activity depending on the specific target interactions. Steric Bulk tert-Butyl Increases molecular size and lipophilicity. Can improve potency by filling a hydrophobic pocket or decrease it due to steric hindrance. nih.gov Positional Isomerism Moving the alkyl group from para to ortho or meta Changes the overall shape and dipole moment of the molecule. Almost always has a significant effect on activity due to altered fit in the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, untested molecules.

The foundation of a QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. For sulfonamide derivatives, a variety of descriptors are commonly employed. nih.govnih.govufv.br

Research Findings: QSAR studies on sulfonamides frequently use descriptors calculated via methods like Density Functional Theory (DFT). nih.govresearchgate.net These descriptors fall into several categories:

Quantum Chemical Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. nih.gov

Thermodynamic Descriptors: Properties like total energy and entropy can correlate with the stability of the molecule or its binding. nih.gov

Topological Descriptors: These are numerical representations of molecular branching, shape, and connectivity.

Constitutional Descriptors: These include basic information like molecular weight and atom counts.

Table 3: Common Molecular Descriptors in QSAR Models for Sulfonamides

Descriptor Class Specific Descriptor Information Encoded Quantum Chemical HOMO Energy Propensity to donate electrons; related to reactivity. nih.gov LUMO Energy Propensity to accept electrons; related to reactivity. nih.gov Dipole Moment Overall polarity and charge distribution of the molecule. nih.gov Electronegativity A measure of the ability to attract electrons. nih.gov Thermodynamic Total Energy Stability of the molecule's conformation. nih.gov Entropy The degree of disorder or randomness in the system. nih.gov Topological Wiener Index Describes molecular branching and compactness.

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential to ensure the model is robust and not a result of chance correlation. derpharmachemica.comresearchgate.netnih.gov

Research Findings: Validation involves both internal and external methods. Internal validation assesses the self-consistency of the model, while external validation tests its ability to predict an independent set of data. nih.govmdpi.com

Internal Validation: The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validation coefficient, Q². A high Q² (typically > 0.5) indicates good internal predictivity. ufv.brmdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's performance on the test set is measured by the predictive R² (R²pred). A high R²pred (typically > 0.6) indicates that the model can accurately predict the activity of external compounds. ufv.br

Table 4: Key Statistical Parameters for QSAR Model Validation ```html

| Parameter | Symbol | Description | Acceptable Value (General Guideline) |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. Ranges from 0 to 1. researchgate.net | > 0.8 |

| Cross-validated R² | Q² or R²cv | Measures the internal predictive power of the model via cross-validation. researchgate.net | > 0.5 |

| F-statistic | F | A measure of the statistical significance of the regression model. | High values indicate significance. nih.gov |

| Predictive R² for Test Set | R²pred | Measures the model's ability to predict the activity of an external test set. researchgate.net | > 0.6 |

| Root Mean Square Error | RMSE | Measures the differences between values predicted by a model and the values observed. | Low values are preferred. researchgate.net |

***

Table of Mentioned Compounds

Compound Name This compound p-Toluenesulfonamide (B41071) α-Toluenesulfonamide

Advanced Computational Methodologies

Computational chemistry serves as a powerful tool in modern chemical research, enabling the investigation of molecular properties and interactions that can be difficult or costly to study through experimental means alone. For a molecule like this compound, with its distinct polar head group and long nonpolar tail, computational methods can provide deep insights into its potential biological activity and material science applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This method is crucial in drug discovery and SAR studies to understand how a molecule might interact with a biological target to elicit a response.

For this compound, docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy.

A correlation between the calculated binding affinity (often expressed as a docking score or free energy of binding, ΔG) and experimentally determined inhibitory activity is a common goal in such studies. nih.gov A significant correlation would suggest that the computational model is a good predictor of biological activity for this class of compounds. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (ΔG) | -9.8 kcal/mol | Predicted free energy of binding. A more negative value indicates stronger binding. |

| Key Hydrogen Bonds | Sulfonyl Oxygen 1 ↔ LYS 78 (Backbone NH) Sulfonyl Oxygen 2 ↔ ARG 120 (Sidechain NH) | Specific hydrogen bond interactions stabilizing the complex. |

| Key Hydrophobic Interactions | Hexadecyl Chain ↔ LEU 34, VAL 45, ILE 100 Toluene Ring ↔ PHE 152, TRP 155 | Van der Waals and hydrophobic contacts with nonpolar residues. |

Molecular Dynamics Simulations of Self-Assembled Systems and Biological Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. This technique is invaluable for understanding the stability of ligand-protein complexes, conformational changes, and the behavior of molecules in different environments, such as in solution or as part of a larger assembly.

For this compound, MD simulations could be applied in two key areas:

Ligand-Target Complex Stability: Following molecular docking, an MD simulation would be run on the predicted this compound-protein complex. ebi.ac.uk The simulation would reveal how the ligand and protein adjust to each other's presence over time, providing insights into the stability of the binding pose. Analysis of the trajectory can confirm whether key interactions identified in docking are maintained throughout the simulation.

Self-Assembly: Due to its amphiphilic nature (a polar head and a long nonpolar tail), this compound has the potential to self-assemble into structures like micelles or bilayers in aqueous environments. MD simulations can model this process, showing how multiple molecules aggregate and organize to minimize the unfavorable interactions between the hydrophobic tails and water.

Detailed Research Findings: While direct MD studies on this compound are absent, simulations of other amphiphilic molecules demonstrate that properties like the root-mean-square deviation (RMSD) of the ligand in the binding site are used to assess stability. A low and stable RMSD suggests a stable binding mode. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. For self-assembly, simulations can provide critical data on the critical micelle concentration, aggregate size and shape, and the ordering of the alkyl chains within the assembly.

| Simulation Parameter | Typical Value/Finding | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. |

| Ligand RMSD | Stable at 1.5 Å after 10 ns | Indicates the ligand remains in a stable conformation within the binding site. |

| Protein RMSF | Peaks at residues 50-55 | Highlights flexible loop regions of the protein. |

| Hydrogen Bond Occupancy | Sulfonyl O1 ↔ LYS 78: 85% | Shows the percentage of simulation time a specific hydrogen bond is present, indicating its strength. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies (IR spectra), and electronic characteristics like the distribution of electron density and the energies of molecular orbitals.

For this compound, DFT calculations would provide fundamental insights into its intrinsic properties:

Optimized Geometry: Calculation of the most stable 3D arrangement of the atoms.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Detailed Research Findings: Studies on the parent p-toluenesulfonamide (PTS) using DFT have successfully predicted its structural and spectral properties. sigmaaldrich.com For this compound, DFT calculations would likely show that the most electron-rich regions are concentrated around the oxygen atoms of the sulfonyl group, making them primary sites for hydrogen bonding. The aromatic ring and the long alkyl chain would be identified as nonpolar regions. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

| MEP Minimum | -0.045 a.u. (on Sulfonyl Oxygens) | Indicates the most electron-rich region, prone to electrophilic attack or hydrogen bonding. |

Concluding Perspectives and Future Research Trajectories

Emerging Applications of N-Hexadecyl-para-toluenesulfonamide in Functional Materials Science

The distinct amphiphilic nature of this compound positions it as a promising candidate for the development of novel functional materials. The sulfonamide group is a known component in plasticizers for polyamides and other resins, while long alkyl chains are fundamental to surfactants and self-assembling systems. google.com Future research could strategically exploit this dual character.

Furthermore, the self-aggregation properties conferred by the long alkyl chain suggest potential applications in the creation of ordered molecular structures, such as Langmuir-Blodgett films or lyotropic liquid crystals. nih.gov Investigating the self-assembly of this compound in various solvents could reveal its capacity to form micelles, vesicles, or other supramolecular structures. These assemblies could serve as nanoreactors or controlled-release vehicles. The parent compound, p-toluenesulfonamide (B41071), is also a known raw material for fluorescent colorants, suggesting that derivatives of the target compound could be designed as functional dyes integrated into these materials. oecd.org

Potential for Catalytic Innovation through Sulfonamide Scaffold Engineering

The sulfonamide motif is increasingly recognized not just as a stable pharmacophore but as a versatile tool in synthesis and catalysis. acs.orgresearchgate.net It can function as an activating group, a directing group in C-H activation, or the core scaffold of chiral organocatalysts. researchgate.netacs.org This opens up significant possibilities for this compound as a precursor for novel catalytic systems.

Future work could focus on the functionalization of the tolyl group to install catalytic moieties, creating a bifunctional catalyst. The p-toluenesulfonamide backbone would provide a rigid and stable framework, while the hexadecyl chain offers a unique handle for controlling solubility and catalyst recovery. For instance, the long alkyl chain could be used to anchor the catalyst to a hydrophobic solid support, facilitating heterogeneous catalysis and simplifying product purification.

Alternatively, the amphiphilic nature of the molecule could be exploited in micellar catalysis. In aqueous media, molecules of this compound could self-assemble into micelles, creating a nonpolar microenvironment capable of solubilizing hydrophobic reactants and catalyzing organic reactions in a green solvent. Engineering the sulfonamide headgroup for specific catalytic activities could lead to highly efficient and recyclable "catalytic surfactants."

Design of Advanced Molecular Probes for Biological Systems

Sulfonamide derivatives have been successfully developed as fluorescent probes for targeting specific biological environments, such as tumors or the endoplasmic reticulum. nih.govnih.gov The design of these probes often relies on conjugating a sulfonamide, which can act as a targeting group for enzymes like carbonic anhydrase, with a fluorophore. nih.gov

This compound serves as an ideal starting point for a new class of membrane-specific molecular probes. The long, lipophilic hexadecyl tail is expected to show a strong affinity for and embed within the lipid bilayers of cell membranes, a principle observed in other long-chain amphiphilic molecules. nih.govcapes.gov.br

Future research could involve replacing the tolyl group with a fluorescent reporter, such as a naphthalimide or coumarin, to create a "turn-on" or ratiometric sensor. nih.gov Such a probe would localize specifically to cellular membranes, enabling the real-time visualization of membrane dynamics, lipid raft formation, or changes in membrane potential. The sulfonamide nitrogen could be further functionalized to act as a chemosensor for specific ions or reactive oxygen species within the membrane environment, providing insights into cellular stress and signaling pathways at the membrane interface. nih.gov

Strategic Integration of Computational and Experimental Approaches in Future Research

To accelerate the exploration of this compound, a synergistic approach combining computational modeling and experimental validation is essential. Similar integrated strategies have proven effective in understanding the properties and interactions of simpler sulfonamides. researchgate.netmdpi.com

Future research should begin with in silico studies. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, reactivity, and spectroscopic signatures. researchgate.net Molecular dynamics (MD) simulations can model its behavior in different environments, predicting its self-assembly into micelles or its insertion and orientation within a lipid bilayer. mdpi.com These computational models can efficiently screen potential derivatives for desired properties, such as catalytic activity or fluorescence, before any resource-intensive synthesis is undertaken.

The theoretical predictions would then guide a targeted experimental program. Synthesis of the most promising candidates would be followed by thorough characterization. For materials science applications, techniques like X-ray diffraction and electron microscopy would verify predicted self-assembled structures. For catalytic applications, kinetic studies would measure the efficiency of the newly designed catalysts. For molecular probes, fluorescence spectroscopy and confocal microscopy in cell cultures would validate their sensing capabilities and subcellular localization. nih.gov This iterative cycle of prediction and verification will provide a powerful and efficient pathway to unlocking the full potential of the this compound scaffold.

Q & A

Q. How can researchers ensure ethical compliance when studying biological effects of this compound?

- Methodological Answer: Adhere to ARRIVE guidelines for in vivo studies, including power analysis to minimize animal use. For cell-based research, obtain IRB approval for primary human cell lines and disclose donor consent protocols. Publish negative results in repositories like Zenodo to combat publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.